Bromochloroiodomethane

Descripción general

Descripción

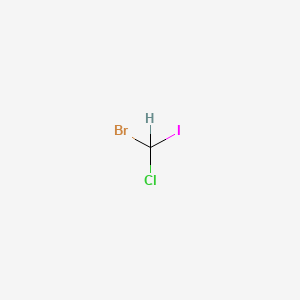

Bromochloroiodomethane is a halomethane compound with the molecular formula CHBrClI It is a trihalomethane, meaning it contains three different halogen atoms (bromine, chlorine, and iodine) attached to a single carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromochloroiodomethane can be synthesized through the halogenation of methane or its derivatives. One common method involves the stepwise halogenation of methane, where methane is first chlorinated to form chloromethane, followed by bromination to form bromochloromethane, and finally iodination to produce this compound. The reaction conditions typically involve the use of halogenating agents such as chlorine, bromine, and iodine, often in the presence of a catalyst or under ultraviolet light to initiate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and controlled reaction conditions ensures the efficient production of the compound with minimal by-products. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Bromochloroiodomethane undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms in this compound can be substituted by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of hydroxylated derivatives.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different halogenated products.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

Substitution Products: Hydroxylated derivatives, other halogenated methanes.

Elimination Products: Alkenes, alkynes.

Oxidation and Reduction Products: Various halogenated compounds depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Disinfection Byproduct in Water Treatment

Bromochloroiodomethane is identified as a disinfection byproduct (DBP) formed during the chlorination of drinking water. The presence of DBPs, including BCIM, is a significant concern due to their potential health impacts. Studies have shown that the formation of DBPs is influenced by various factors such as the type of disinfectant used, water source characteristics, and environmental conditions. For instance, the reaction pathways of chlorine can lead to the formation of harmful compounds when it interacts with natural organic materials present in water sources .

Health Implications

Research indicates that long-term exposure to certain DBPs, including BCIM, may be associated with increased risks of various health issues:

- Carcinogenic Effects : Some studies have linked DBPs to an elevated risk of cancers, including bladder and liver cancer .

- Reproductive and Developmental Effects : High levels of DBPs during pregnancy have been correlated with adverse outcomes such as low birth weight and spontaneous abortions .

- Cardiovascular Issues : Certain DBPs are associated with an increased risk of cardiovascular diseases .

Environmental Impact and Regulation

The environmental fate of this compound has been assessed through various studies. It does not meet the criteria for Persistent, Bioaccumulative, and Toxic (PBT) chemicals, indicating that while it poses some risks, it is not classified among the most hazardous substances . Regulatory bodies such as the US Environmental Protection Agency (EPA) have been involved in evaluating the safety and acceptable levels of DBPs in drinking water, leading to stricter guidelines for their management .

Case Studies and Research Findings

Several case studies provide insights into the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of bromochloroiodomethane involves its interaction with nucleophiles and electrophiles. The presence of three different halogen atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used. For example, in substitution reactions, the halogen atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds and products.

Comparación Con Compuestos Similares

- Chloroiodomethane (CH2ClI)

- Bromoiodomethane (CH2BrI)

- Dichloroiodomethane (CHCl2I)

- Dibromoiodomethane (CHBr2I)

Comparison: Bromochloroiodomethane is unique due to the presence of three different halogen atoms, which imparts distinct chemical properties compared to other similar compounds For instance, chloroiodomethane and bromoiodomethane contain only two different halogens, making their reactivity and applications different

Actividad Biológica

Bromochloroiodomethane (BCIM) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in relation to its effects on microbial populations and its implications for human health. This article synthesizes findings from various studies, focusing on the compound's biological activity, mechanisms of action, and implications for health and environmental safety.

1. Overview of this compound

This compound is part of a class of compounds known as disinfection by-products (DBPs), which are formed during the chlorination of drinking water. These compounds can have significant implications for both environmental microbiology and human health.

2.1 Antimicrobial Properties

BCIM has been shown to exert antimicrobial effects, particularly against methanogenic bacteria in the gastrointestinal tract. Studies indicate that it inhibits methanogenesis, a process critical for methane production in ruminants. This inhibition is believed to occur through the interaction with cobalamin-dependent enzymes, which are essential for bacterial metabolism .

2.2 Impact on Gut Microbiota

Research using animal models has demonstrated that BCIM alters the composition of gut microbiota. In a study involving Wistar rats, BCIM treatment led to significant changes in the colonic bacterial community, decreasing the abundance of beneficial bacteria such as actinobacteria and increasing sulfate-reducing bacteria (SRB) . The altered microbiota composition may have downstream effects on metabolic processes within the gut.

3.1 Rat Model Study

In a controlled study, male Wistar rats were administered BCIM and observed over six weeks. The results indicated that while body weight and feed intake remained unchanged, there were notable alterations in intestinal metabolic profiles. Specifically, levels of certain biogenic amines and short-chain fatty acids (SCFAs) increased significantly, indicating enhanced protein fermentation .

| Metabolite | Control Group | BCIM Group | Change |

|---|---|---|---|

| Methylamine | Baseline | Increased | Significant |

| Butyrate | Baseline | Increased | Significant |

| Acetate | Baseline | No Change | Not Significant |

| Propionate | Baseline | No Change | Not Significant |

3.2 Human Health Implications

The potential health risks associated with exposure to BCIM have been studied extensively. Inhalation studies have shown that exposure can lead to increased carboxyhemoglobin levels, suggesting conversion to carbon monoxide . Moreover, mutagenicity tests indicated that BCIM could induce genetic mutations in bacterial assays, raising concerns about its carcinogenic potential .

4. Environmental Considerations

As a DBP, BCIM poses risks not only to human health but also to environmental microbiomes. Its presence in drinking water sources necessitates careful monitoring and regulation due to its potential to disrupt microbial communities and contribute to antibiotic resistance .

5. Conclusion

This compound exhibits significant biological activity with both antimicrobial properties and potential health risks associated with its use as a disinfection by-product. While it has applications in reducing methane emissions from livestock through its inhibitory effects on methanogens, the alterations it causes in gut microbiota and its mutagenic properties warrant further investigation. Regulatory measures should be considered to mitigate exposure risks associated with this compound in drinking water systems.

Propiedades

IUPAC Name |

bromo-chloro-iodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClI/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHPSARYLVYQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021502 | |

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-00-8 | |

| Record name | Methane, bromochloroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.